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Study Overview and Patient Demographics

This table outlines the core parameters of the phase I clinical trial.

Parameter Details

ClinicalTrials.gov ID NCT00982865 [1] [2]

Study Type Phase |, open-label, dose-escalation [1]

Patient Population Advanced solid tumors; a dedicated cohort for locally

advanced/metastatic melanoma [1] [2]

Primary Objectives Determine Maximum Tolerated Dose (MTD) & Recommended Phase Il
Dose (RP2D) [2]

Secondary Objectives Safety, pharmacokinetics (PK), pharmacodynamics (PD), antitumor
activity [2]

Dosing Schedules Once daily (5 days on/2 days off; 15 days on/6 days off; continuous);

Investigated continuous twice-daily [2]

Total Patients Enrolled 180 (93 with melanoma from the overall study cohort) [1] [2]
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Dosing and Dose-Limiting Toxicities (DLTs)

The study investigated various dosing regimens to find the optimal balance between efficacy and safety.

Dose Maximum Recommended o
. Common Dose-Limiting
Dosing Schedule Range Tolerated Phase Il Dose o
Toxicities (DLTSs)
Tested Dose (MTD) (RP2D)
Schedule 1 (Days Upto 120 120 mg/day Not selected as Skin rash/acneiform
1-5, 8-12, 15-19 of mg/day [3] preferred schedule dermatitis, ocular events
21-day cycle) [3] [3] (serous retinal
detachment) [2]
Schedule 2 (Days Upto 195 195 mg/day Not selected as -
1-15 of 21-day mg/day [3] preferred schedule
cycle) [3] [3]
Continuous Twice 28 - 255 Not specified 60 mg BID [2] DLTs mainly observed at
Daily (BID) mg/day in results doses =120 mg/day [2]

[1] [2]

Safety and Tolerability Profile

This table summarizes the most frequent adverse events observed in the study.

Category

Most Common Treatment-Related Adverse Events [2]

General Disorders

Skin & Subcutaneous

Tissue

Ocular Disorders

Gastrointestinal

Diarrhea, asthenia/fatigue, peripheral edema

Skin rash, acneiform dermatitis

Serous retinal detachment, retinal vein occlusion, other visual

disorders

Nausea, vomiting
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Category Most Common Treatment-Related Adverse Events [2]

Laboratory Findings Anemia

Efficacy and Pharmacodynamic Findings

The study also evaluated the preliminary antitumor activity and biological effects of Pimasertib.

Results in Melanoma Patients (n=89 at  Results in All Solid Tumors

Efficacy Measure .
active doses) [1] (n=180) [2]

Objective Response 12.4% (11/89 patients) Not specifically reported
Rate (ORR)

| Best Overall Response | Complete Response (CR): 1 patient Partial Response (PR): 10 patients Stable
Disease (SD): 46 patients | - | | Response in Ocular Melanoma | PR: 1 patient; SD: 11 patients; Disease
Progression: 1 patient (n=13) | - | | Response by Mutation Status | Responses in tumors with BRAF (n=6)
and/or NRAS (n=3) mutations [1] | - | | Pharmacodynamic Effect | Substantial reduction in pERK levels
within 2 hours of dosing; sustained inhibition with BID dosing [1] [2] | - | | Pharmacokinetics | Median time

to maximum concentration (T~max~): 1.5 hours; Apparent terminal half-life: ~5 hours (QD schedules) [2] |

MAPK Signaling Pathway and Pimasertib's Mechanism

Pimasertib is a selective, ATP-non-competitive inhibitor of MEK1 and MEK2, which are key components
of the MAPK signaling pathway [2] [4]. This pathway is frequently dysregulated in cancer. The diagram
below illustrates this pathway and the drug's target.
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Pimasertib inhibits MEK1/2 in the MAPK pathway to suppress tumor growth.

Experimental Protocol Overview

The following diagram outlines the high-level workflow of the phase I dose-escalation trial.
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High-level workflow of the Pimasertib phase I dose-escalation trial.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for
diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]
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